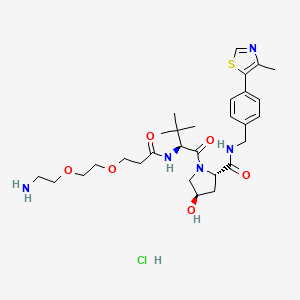

(S,R,S)-AHPC-CO-PEG2-C2-amine HCl

Description

Foundational Principles of the Ubiquitin-Proteasome System in TPD

The Ubiquitin-Proteasome System (UPS) is a sophisticated and highly regulated process that cells use to identify and eliminate damaged or no longer needed proteins, thereby maintaining protein homeostasis. nih.govnih.govfrontiersin.org This system operates through a cascade of enzymatic reactions involving three key players: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.govresearchgate.net

The process begins with the E1 enzyme activating a small protein called ubiquitin. The activated ubiquitin is then transferred to an E2 enzyme. Finally, an E3 ligase, which acts as a substrate recognition module, brings the ubiquitin-loaded E2 enzyme into close proximity with a specific target protein. frontiersin.orgnih.gov This proximity facilitates the transfer of ubiquitin to the target protein, tagging it for destruction. frontiersin.org A chain of ubiquitin molecules (polyubiquitination) serves as a potent signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged protein. nih.govfrontiersin.orgresearchgate.net TPD leverages this natural process by using synthetic molecules to artificially induce the ubiquitination of a protein of interest. discoveryontarget.com

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules at the forefront of TPD research. nih.govuniroma1.it They are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two. nih.govnih.gov

By simultaneously binding to both the POI and an E3 ligase, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net This induced proximity effectively hijacks the E3 ligase's function, causing it to polyubiquitinate the POI, an event that would not naturally occur. nih.gov Once tagged with ubiquitin chains, the POI is recognized and degraded by the 26S proteasome. nih.govnih.gov A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, leading to multiple rounds of degradation. nih.govacs.org

E3 Ubiquitin Ligases as Critical Components in PROTAC Design

The choice of E3 ligase is a critical aspect of PROTAC design, as it influences the tissue-specific expression and degradation efficiency of the resulting molecule. bldpharm.com While the human genome encodes over 600 E3 ligases, only a handful have been successfully leveraged for PROTAC development to date. bldpharm.comnih.govresearchgate.net

E3 ubiquitin ligases represent a large and diverse family of proteins, broadly classified into three main types: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-in-between-RING). nih.govfrontiersin.org These families differ in their structure and the mechanism by which they facilitate ubiquitin transfer. nih.gov For instance, RING E3 ligases act as scaffolds, bringing the E2-ubiquitin conjugate and the substrate together, while HECT and RBR E3 ligases form a transient intermediate with ubiquitin before transferring it to the substrate. nih.govplos.org This structural and functional diversity offers a rich landscape for the development of novel PROTACs with tailored properties. plos.orgnih.gov

The Von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design. nih.govresearchgate.net Its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands make it an attractive choice for developing degraders against a wide range of protein targets. nih.govresearchgate.netnih.gov VHL is the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also includes Cullin-2, Elongin B, Elongin C, and Rbx1. researchgate.nettandfonline.com

The development of potent and cell-permeable VHL ligands has been a significant breakthrough in the PROTAC field. nih.govrsc.org These ligands serve as the E3 ligase-recruiting element of the PROTAC molecule. The compound (S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a prime example of such a VHL ligand-linker conjugate. lumiprobe.combroadpharm.commedkoo.com It consists of the (S,R,S)-AHPC core, which binds to VHL, attached to a polyethylene (B3416737) glycol (PEG) linker that terminates in an amine group. lumiprobe.combroadpharm.comtenovapharma.com This terminal amine provides a reactive handle for chemists to readily attach a ligand for a specific protein of interest, thereby creating a complete PROTAC molecule. broadpharm.commedkoo.comsigmaaldrich.com The specific stereochemistry (S,R,S) is crucial for its activity in recruiting the VHL protein. sigmaaldrich.com

The table below provides the chemical details for this compound.

| Property | Value |

| Full Chemical Name | (2S,4R)-1-((S)-2-(2-(2-(2-aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride |

| Molecular Formula | C29H44ClN5O6S |

| Molecular Weight | 626.21 g/mol |

| CAS Number | 2138439-54-8 |

| Component Breakdown | |

| E3 Ligase Ligand | (S,R,S)-AHPC |

| Linker | CO-PEG2-C2 |

| Reactive Group | Amine (as HCl salt) |

This data is compiled from publicly available chemical information. medkoo.comtenovapharma.com

The modular nature of compounds like this compound, with their distinct ligand and linker components, allows for the systematic optimization of PROTACs. nih.govsigmaaldrich.com Researchers can synthesize libraries of PROTACs with varying linker lengths and compositions to fine-tune the formation of the ternary complex and achieve optimal degradation of the target protein. sigmaaldrich.com For instance, analogs with different PEG linker lengths, such as (S,R,S)-AHPC-CO-PEG3-C2-amine HCl and (S,R,S)-AHPC-PEG4-amine hydrochloride, are also available for this purpose. tenovapharma.combroadpharm.com The strategic use of such well-defined chemical building blocks is accelerating the development of novel therapeutics for a wide range of diseases. nih.gov

Properties

Molecular Formula |

C29H44ClN5O6S |

|---|---|

Molecular Weight |

626.2 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |

InChI Key |

PMOKVTNPZAYFHG-VIXMLYKZSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |

Origin of Product |

United States |

The Chemical Compound S,r,s Ahpc Co Peg2 C2 Amine Hcl As a Protac Building Block

Architectural Design and Functional Relevance of its Constituent Moieties

The structure of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a testament to the rational design principles that govern the development of PROTACs. It is a modular construct, comprising three distinct functional units: a ligand for an E3 ubiquitin ligase, a flexible linker, and a reactive terminal group for conjugation. Each component is strategically chosen and integrated to ensure the final PROTAC can efficiently form a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target.

The (S,R,S)-AHPC Moiety as a VHL E3 Ligase Ligand

The (S,R,S)-AHPC ((S,R,S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) fragment is the cornerstone of this building block, serving as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. selleckchem.cominvivochem.commedchemexpress.com VHL is one of the most successfully exploited E3 ligases in PROTAC design due to its well-characterized binding pocket and its role in the degradation of hypoxia-inducible factors (HIFs). nih.gov The (S,R,S)-AHPC moiety, a derivative of the VHL ligand VH032, is designed to mimic the binding of HIF-1α to VHL, thereby effectively recruiting the VHL E3 ligase complex. selleckchem.comnih.govnih.gov

The development of such VHL ligands was a significant breakthrough, moving from initial peptide-based binders to more drug-like small molecules with improved cell permeability and metabolic stability. nih.gov The binding of the AHPC moiety to VHL is crucial for the formation of the ternary complex, which brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin.

The PEG2 Linker Module: Design Principles and Conformational Flexibility

Connecting the VHL ligand to the eventual target protein-binding ligand is a linker, and in this building block, a polyethylene (B3416737) glycol (PEG) derivative is employed. Specifically, a PEG2 linker, consisting of two ethylene (B1197577) glycol units, is utilized. The choice of the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. nih.govprecisepeg.comnih.gov

PEG linkers are widely used in PROTAC design due to their inherent hydrophilicity, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules. precisepeg.comresearchgate.netbiochempeg.com This enhanced solubility is beneficial for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of the PEG chain allows the PROTAC to adopt a range of conformations, which can be crucial for accommodating the binding of both the target protein and the E3 ligase to form a stable and productive ternary complex. researchgate.netnih.govresearchgate.net The length of the linker is a particularly sensitive parameter; a linker that is too short may lead to steric clashes, preventing the formation of the ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient. nih.gov The PEG2 linker in this building block represents a balance between these considerations, providing sufficient length and flexibility for many applications.

The C2-Amine Terminal Group: Strategic Utility for Conjugation

The building block is terminated with a C2-amine group (a two-carbon ethylamine), which serves as a versatile chemical handle for the attachment of a ligand that binds to the protein of interest. nih.gov This primary amine is a nucleophilic functional group that can readily participate in a variety of coupling reactions. The hydrochloride salt form ensures the stability and solubility of the compound.

The most common method for attaching a target protein ligand to this building block is through the formation of a stable amide bond. This is typically achieved by reacting the terminal amine with a carboxylic acid on the target-binding moiety, often activated as an N-hydroxysuccinimide (NHS) ester, in the presence of a coupling agent. tocris.com The reactivity of the primary amine makes this conjugation step efficient and reliable, allowing for the modular and rapid synthesis of a diverse range of PROTACs. nih.govtocris.com This modularity is a key advantage of using pre-synthesized building blocks like this compound, as it streamlines the otherwise complex process of PROTAC development.

Stereochemical Configuration of this compound: Implications for Molecular Interactions

The stereochemistry of the AHPC moiety is critical for its high-affinity binding to the VHL E3 ligase. The (S,R,S) designation refers to the specific spatial arrangement of the atoms at the chiral centers within the molecule. This precise three-dimensional structure is essential for establishing the key interactions with the amino acid residues in the VHL binding pocket.

While specific crystallographic data for the entire this compound molecule bound to VHL may not be publicly available, the binding mode of the core (S,R,S)-AHPC ligand is well-understood from studies of related VHL-ligand complexes. These studies reveal that the hydroxyl group on the pyrrolidine (B122466) ring and the amide functionalities form a network of hydrogen bonds with specific residues in the VHL protein, such as serine, histidine, and arginine. The tert-butyl group of the AHPC moiety typically occupies a hydrophobic pocket within the VHL protein.

Any deviation from the (S,R,S) stereochemistry would disrupt these precise interactions, leading to a significant loss of binding affinity and, consequently, a dramatic reduction in the efficacy of the resulting PROTAC. Therefore, the stereochemical integrity of this building block is a paramount consideration in its synthesis and application.

Position of this compound within the Chemical Space of PROTAC Linkers

The chemical space of PROTACs is vast and complex, with the linker playing a pivotal role in defining the properties of the final molecule. mdpi.comresearchgate.netnih.gov The linker is not merely a passive spacer but an active contributor to the physicochemical properties and biological activity of the PROTAC. The design of the linker influences key parameters such as solubility, permeability, and the ability to form a stable and productive ternary complex.

This compound, with its PEG2 linker, occupies a region of the PROTAC linker chemical space characterized by hydrophilicity and flexibility. precisepeg.comresearchgate.netbiochempeg.com The inclusion of ethylene glycol units is a common strategy to improve the often-poor solubility of large PROTAC molecules and to impart favorable pharmacokinetic properties. researchgate.net

The table below provides a comparative overview of different linker types commonly used in PROTACs, highlighting the position of PEG-based linkers like the one in this compound.

| Linker Type | Key Characteristics | Common Lengths | Impact on PROTAC Properties |

| Alkyl Chains | Hydrophobic, flexible | 2-12 carbons | Can improve cell permeability but may reduce solubility. |

| PEG Linkers | Hydrophilic, flexible | 2-8 PEG units | Improves solubility and can enhance bioavailability. precisepeg.comresearchgate.netbiochempeg.com |

| Alkyne/Triazole | Rigid, linear | Variable | Can provide conformational constraint, potentially improving selectivity. |

| Piperidine/Piperazine | More rigid than alkyl/PEG | Variable | Can improve solubility and introduce conformational rigidity. |

The choice of linker is a critical optimization step in PROTAC design. While alkyl linkers are common, their hydrophobicity can be a limitation. The PEG2 linker in this compound offers a balance of flexibility and hydrophilicity, making it a versatile starting point for the synthesis of a wide range of PROTACs. The relatively short length of the PEG2 linker is suitable for targets where the binding pocket is in close proximity to the ubiquitination sites. For other targets, longer PEG linkers or different linker architectures may be required to achieve optimal degradation.

Table of Compound Names

| Abbreviation | Full Chemical Name |

| (S,R,S)-AHPC | (S,R,S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| This compound | (S,R,S)-1-((S)-2-(2-(2-aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride |

| VHL | von Hippel-Lindau |

| PROTAC | Proteolysis Targeting Chimera |

| HIF-1α | Hypoxia-inducible factor 1-alpha |

| PEG | Polyethylene glycol |

| NHS | N-hydroxysuccinimide |

Advanced Synthetic Methodologies for S,r,s Ahpc Co Peg2 C2 Amine Hcl and Its Protac Derivatives

Multi-Step Synthetic Pathways to (S,R,S)-AHPC-CO-PEG2-C2-amine HCl

The synthesis of the (S,R,S)-AHPC amine, also known as VH032 amine, has been a subject of extensive research, with a focus on developing efficient and scalable routes. A notable advancement is the development of a column chromatography-free process that allows for the production of the hydrochloride salt of VH032 amine on a multi-gram scale with high purity and yield. patsnap.com This process typically starts from commercially available (2S,4R)-4-hydroxyproline.

A representative synthetic sequence for the (S,R,S)-AHPC amine core is as follows:

Protection and Amidation of Hydroxyproline (B1673980): The synthesis commences with the protection of the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline. The protected hydroxyproline is then coupled with 4-(4-methylthiazol-5-yl)benzylamine to form the corresponding amide.

Coupling with the Tert-Leucine Moiety: The resulting intermediate is then coupled with a protected (S)-tert-leucine derivative. This step is crucial for establishing the correct stereochemistry and introducing the bulky tert-butyl group, which is important for VHL binding.

Deprotection: Finally, removal of the protecting groups yields the (S,R,S)-AHPC amine.

The second major component, the PEGylated linker with a terminal amine, is typically prepared from 2-(2-(2-aminoethoxy)ethoxy)acetic acid. A common synthetic route for this linker involves:

N-Protection: The amino group of 2-(2-(2-aminoethoxy)ethoxy)acetic acid is protected, often with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction and direct the subsequent coupling to the desired site.

Activation of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc protected linker is then activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or by using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The final assembly of this compound involves the amide bond formation between the (S,R,S)-AHPC amine and the activated, N-protected PEG linker. This is followed by the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the terminal amine.

Chemo-selective Coupling Reactions Employing the Terminal Amine for PROTAC Assembly

The terminal primary amine of this compound is a key functional handle for the chemo-selective assembly of PROTACs. This amine provides a nucleophilic site for coupling with a ligand for a protein of interest (POI), which is typically modified to contain a reactive electrophilic group, most commonly a carboxylic acid.

The most prevalent method for this conjugation is amide bond formation . nih.gov This reaction is favored due to the high stability of the resulting amide bond under physiological conditions. The coupling is generally facilitated by standard peptide coupling reagents.

| Coupling Reagent | Description |

| HATU | A highly effective and widely used coupling agent that promotes rapid amide bond formation with minimal side reactions. |

| HBTU | Another common phosphonium-based coupling reagent, similar in function to HATU. |

| EDC/NHS | A carbodiimide-based method where the carboxylic acid on the POI ligand is first activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester, which then reacts with the terminal amine of the AHPC-linker. broadpharm.com |

The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the final PROTAC molecule. The modular nature of this synthetic approach, where the E3 ligase ligand-linker and the POI ligand are prepared separately and then conjugated, allows for the rapid generation of PROTAC libraries with diverse POI ligands. arvinas.com

Derivatization and Analog Generation from this compound for Structure-Activity Relationship Studies

The linker connecting the VHL ligand and the POI ligand in a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy of the resulting degrader. The length, composition, and attachment points of the linker can significantly influence the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, thereby impacting the efficiency of protein degradation. This compound is an ideal starting point for generating analogs to explore these structure-activity relationships (SAR).

The terminal amine allows for the straightforward attachment of a variety of linkers with different properties. For instance, the PEG unit can be extended or shortened to modulate the distance between the VHL ligand and the POI ligand. PEG linkers are known to enhance the solubility and cell permeability of PROTACs. nih.gov

Systematic derivatization studies often involve the synthesis of a library of PROTACs where the linker is varied. The following table illustrates a hypothetical SAR study for a series of PROTACs targeting a hypothetical protein kinase, where the linker length is varied.

| PROTAC Analog | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | (S,R,S)-AHPC-CO-PEG1 -C2-POI Ligand | 150 | 85 |

| PROTAC-2 | (S,R,S)-AHPC-CO-PEG2 -C2-POI Ligand | 50 | 95 |

| PROTAC-3 | (S,R,S)-AHPC-CO-PEG3 -C2-POI Ligand | 25 | 98 |

| PROTAC-4 | (S,R,S)-AHPC-CO-PEG4 -C2-POI Ligand | 80 | 90 |

| PROTAC-5 | (S,R,S)-AHPC-CO-PEG6 -C2-POI Ligand | 200 | 75 |

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.

The data in this hypothetical table would suggest an optimal linker length of PEG3 for this particular POI, as it results in the most potent degradation. Beyond this length, the efficiency of ternary complex formation may decrease, leading to reduced degradation. Such SAR studies are crucial for the rational design and optimization of highly effective PROTAC degraders. The flexibility of coupling chemistry to the terminal amine of molecules like this compound is a key enabler of these essential studies. nih.gov

Mechanistic Elucidation of Protacs Incorporating S,r,s Ahpc Co Peg2 C2 Amine Hcl

Formation and Stabilization of the Ternary Complex

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. The stability and conformation of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.

Molecular Recognition and Binding Interactions between VHL and the (S,R,S)-AHPC Moiety

The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)amino)-3,3-dimethyl-1-oxobutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a highly potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase. broadpharm.comnih.gov Its binding to VHL is a crucial first step in the formation of the ternary complex. This interaction is driven by a network of specific hydrogen bonds and hydrophobic interactions within the VHL substrate recognition pocket. The hydroxyproline (B1673980) group of the (S,R,S)-AHPC ligand mimics the binding of the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL. This molecular mimicry allows PROTACs containing this moiety to effectively recruit the VHL E3 ligase complex. broadpharm.com

Influence of Linker Length and Composition on Ternary Complex Formation Kinetics

The linker connecting the VHL ligand to the target protein ligand is not merely a spacer but plays a critical role in the kinetics and stability of the ternary complex. nih.govnih.gov The PEG2-C2 linker in (S,R,S)-AHPC-CO-PEG2-C2-amine HCl provides a specific length and degree of flexibility that influences the ability of the PROTAC to simultaneously bind both the VHL E3 ligase and the target protein.

Table 1: Representative Data on the Effect of Linker Length on Ternary Complex Affinity and Degradation

| PROTAC | Linker Composition | Ternary Complex Kd (nM) | Target Degradation (DC50, nM) |

| PROTAC A | Alkyl C3 | 150 | 250 |

| PROTAC B | PEG2 | 80 | 120 |

| PROTAC C | PEG4 | 50 | 75 |

| PROTAC D | PEG6 | 95 | 150 |

This table presents hypothetical, yet representative, data based on published trends for VHL-recruiting PROTACs, illustrating the impact of linker composition and length on ternary complex formation and degradation efficiency. Actual values are dependent on the specific target protein and warhead.

Induced Proximity and Cooperative Binding Phenomena

A key feature of many successful PROTACs is the concept of "cooperativity" in ternary complex formation. nih.govnih.gov This refers to the phenomenon where the binding of the PROTAC to one protein partner enhances its affinity for the other. Positive cooperativity (α > 1) indicates that the ternary complex is more stable than what would be predicted from the individual binary binding affinities of the PROTAC to the target protein and the E3 ligase. This increased stability is often due to favorable protein-protein interactions that are induced upon the formation of the ternary complex. researchgate.net

Table 2: Cooperativity in Ternary Complex Formation

| PROTAC System | Binary Kd (PROTAC-VHL) (µM) | Binary Kd (PROTAC-Target) (µM) | Ternary Kd (VHL-PROTAC-Target) (nM) | Cooperativity (α) |

| System 1 | 1.2 | 0.5 | 80 | 7.5 |

| System 2 | 0.8 | 0.9 | 150 | 4.8 |

| System 3 | 1.5 | 1.1 | 500 | 3.3 |

This table provides illustrative data on the cooperativity (α) observed in PROTAC systems. The values are hypothetical and serve to explain the concept of cooperative binding in ternary complex formation.

Substrate Ubiquitination Processes Catalyzed by PROTAC-E3 Ligase Complexes

Once a stable ternary complex is formed, the recruited VHL E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. broadpharm.com This process, known as ubiquitination, marks the target protein for degradation. The efficiency of this step is highly dependent on the geometry of the ternary complex. The linker must position the target protein in such a way that its surface lysines are within the "ubiquitination zone" of the E2 enzyme associated with the VHL complex.

Proteasomal Degradation Mechanism Triggered by PROTACs

The poly-ubiquitin chain attached to the target protein serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes, unfolds, and proteolytically degrades the ubiquitinated target protein into small peptides. The PROTAC molecule itself is not degraded and can then dissociate from the complex to recruit another target protein and E3 ligase, continuing the degradation cycle. This catalytic mode of action is a significant advantage of PROTACs over traditional inhibitors, as it can lead to a more profound and sustained depletion of the target protein at lower concentrations.

Biophysical and Biochemical Characterization of S,r,s Ahpc Co Peg2 C2 Amine Hcl Derived Protacs

Quantitative Assessment of E3 Ligase and Target Protein Binding Affinities

The initial and fundamental step in characterizing a novel PROTAC is to determine its binding affinity for both the target protein and the E3 ligase independently. These binary interactions are essential for the subsequent formation of the ternary complex. Various biophysical techniques are employed to quantify these binding events, providing crucial data such as the dissociation constant (Kd), which indicates the concentration of the PROTAC required to occupy 50% of the binding sites on the protein at equilibrium. A lower Kd value signifies a higher binding affinity.

Table 1: Representative Binary Binding Affinities of VHL-Based PROTACs

| PROTAC | Target Protein | E3 Ligase | Kd (Target) | Kd (E3 Ligase) | Technique |

| Hypothetical PROTAC-X | Target-Y | VHL | Value in nM | Value in nM | SPR / ITC |

| MZ1 | BRD4BD2 | VHL | 18 nM | 200 nM | ITC |

This table presents hypothetical and representative data to illustrate the typical binding affinities observed for VHL-based PROTACs. The values for "Hypothetical PROTAC-X" are placeholders to indicate where the specific data for a PROTAC derived from (S,R,S)-AHPC-CO-PEG2-C2-amine HCl would be presented.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for these measurements. SPR monitors the binding of a PROTAC to an immobilized protein in real-time, allowing for the determination of both association (kon) and dissociation (koff) rates, from which the Kd can be calculated. ITC, on the other hand, directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the Kd, enthalpy (ΔH), and entropy (ΔS) of binding.

Spectroscopic and Calorimetric Methods for Ternary Complex Analysis

The hallmark of PROTAC function is the formation of a ternary complex. The stability and cooperativity of this complex are paramount for efficient ubiquitination of the target protein. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its affinity for the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.

Spectroscopic techniques like Förster Resonance Energy Transfer (FRET) can be employed to monitor ternary complex formation in solution. In a FRET assay, the target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Upon formation of the ternary complex induced by the PROTAC, the two fluorophores are brought into close proximity, resulting in a detectable FRET signal.

Calorimetric methods , particularly Isothermal Titration Calorimetry (ITC) , are invaluable for the thermodynamic characterization of ternary complex formation. By titrating the PROTAC into a solution containing both the target protein and the E3 ligase, or by titrating one protein into a solution of the other pre-saturated with the PROTAC, the binding affinity and cooperativity of the ternary complex can be determined.

Table 2: Illustrative Ternary Complex Characterization Data

| PROTAC | Target Protein | E3 Ligase | Ternary Kd | Cooperativity (α) | Method |

| Hypothetical PROTAC-X | Target-Y | VHL | Value in nM | Value > 1 | ITC / SPR |

| MZ1 | BRD4BD2 | VHL | 9.8 nM | 4.8 | ITC |

This table provides an example of the type of data generated from ternary complex analysis. The values for "Hypothetical PROTAC-X" are illustrative of what would be expected for a functional PROTAC derived from this compound.

Surface Plasmon Resonance (SPR) can also be adapted to study ternary complex formation. In a typical setup, the E3 ligase is immobilized on the sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface. The resulting sensorgram can be analyzed to determine the kinetics and affinity of the ternary complex.

In Vitro Ubiquitination Assays for Mechanistic Investigations

The ultimate functional endpoint of a PROTAC is the ubiquitination of the target protein. In vitro ubiquitination assays are essential for confirming the mechanism of action and for evaluating the efficiency of the degradation process. These assays reconstitute the key components of the ubiquitin-proteasome system in a test tube.

A typical in vitro ubiquitination assay includes the target protein, the E3 ligase complex (e.g., VCB), ubiquitin, E1 activating enzyme, E2 conjugating enzyme, ATP, and the PROTAC being tested. The reaction mixture is incubated, and the ubiquitination of the target protein is then detected, most commonly by Western blotting using an antibody specific for the target protein. The appearance of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein confirms the PROTAC's activity.

Table 3: Representative In Vitro Ubiquitination Assay Results

| PROTAC Concentration | Target Protein Ubiquitination | Control (No PROTAC) |

| Low nM | + | - |

| High nM | +++ | - |

| μM | ++ (Hook Effect) | - |

This table illustrates the expected outcome of an in vitro ubiquitination assay. The "+" signs indicate the level of ubiquitination observed. The "Hook Effect" refers to the phenomenon where at very high concentrations, the PROTAC can inhibit ternary complex formation by forming binary complexes with the target and E3 ligase separately, leading to reduced ubiquitination.

These assays can be performed in a dose-dependent manner to determine the concentration at which the PROTAC most effectively promotes ubiquitination. Furthermore, by using specific inhibitors of the proteasome, it can be confirmed that the degradation of the target protein is indeed dependent on the ubiquitin-proteasome system.

Structural Biology Insights into Protacs Featuring S,r,s Ahpc Co Peg2 C2 Amine Hcl

X-ray Crystallography of VHL-Ligand and Ternary Complexes

X-ray crystallography has been an indispensable tool for elucidating the precise interactions between the VHL E3 ligase and ligands derived from (S,R,S)-AHPC, as well as the complete ternary complexes formed by the PROTAC, VHL, and the target protein.

The (S,R,S)-AHPC moiety, a derivative of the natural VHL ligand found in the hypoxia-inducible factor 1α (HIF-1α), has been extensively studied. nih.govacs.org Crystal structures of VHL in complex with various ligands based on this scaffold have provided a detailed map of the binding pocket. These studies have been fundamental in the structure-based design of potent VHL ligands for use in PROTACs. nih.gov

A significant breakthrough in the field was the determination of the first crystal structure of a PROTAC-mediated ternary complex, which involved a VHL-recruiting PROTAC. nih.gov This and subsequent structures of ternary complexes have offered unprecedented insights into how a PROTAC can simultaneously engage both the target protein and VHL. For instance, the crystal structure of a ternary complex formed by the PROTAC MZ1, the VHL-EloB-EloC (VCB) complex, and the second bromodomain of BRD4 (BRD4-BD2) revealed the specific protein-protein interactions induced by the PROTAC. nih.gov These crystallographic studies underscore the importance of the linker in establishing favorable interactions between the two proteins, a concept central to the efficacy of the PROTAC. nih.govnih.gov

Interactive Table: Key Crystallographic Structures of VHL-PROTAC Complexes

| PDB ID | PROTAC | Target Protein | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| 5T35 | MZ1 | BRD4(BD2) | 2.70 | First ternary crystal structure of a POI/PROTAC/E3 ligase complex, revealing PROTAC-induced protein-protein interactions. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While X-ray crystallography provides a static snapshot of molecular interactions, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the conformation and dynamics of PROTACs in solution, which is more representative of their physiological state. nih.gov For VHL-based PROTACs with flexible linkers, such as those containing PEG chains, understanding their conformational behavior is critical. nih.govacs.org

NMR studies have revealed that VHL-based PROTACs can adopt different conformations depending on the solvent environment, a property termed "molecular chameleonicity". nih.govmdpi.comresearchgate.net In aqueous solutions, which mimic the extra- and intracellular environments, these PROTACs tend to populate more elongated and polar conformations. nih.gov Conversely, in nonpolar environments, representative of the cell membrane, they can adopt more compact, folded conformations. This conformational flexibility is facilitated by the formation of intramolecular hydrogen bonds and other non-covalent interactions that shield polar groups, which is believed to be important for cell permeability. nih.gov

For example, NMR studies on a VHL-based PROTAC with a flexible linker demonstrated that despite the high number of rotatable bonds, the molecule was well-constrained in different solvents, adopting shapes that minimize its size and polarity in nonpolar environments. nih.gov This adaptability is crucial for the PROTAC to traverse the cell membrane and reach its intracellular target. nih.gov

Computational Approaches: Molecular Docking, Dynamics Simulations, and Free Energy Calculations

Computational methods have become increasingly vital for predicting and understanding the behavior of PROTACs, complementing experimental techniques like X-ray crystallography and NMR. acs.orgchemrxiv.orgnih.govnih.gov These approaches are particularly useful for navigating the vast chemical space of possible PROTAC designs and for rationalizing the structure-activity relationships of existing degraders. researchgate.netresearchgate.net

Molecular Docking: This technique is often used as a starting point to predict the binding mode of the PROTAC to both the target protein and the E3 ligase. acs.orgresearchgate.net By docking the individual ligands into their respective binding pockets, researchers can generate initial models of the ternary complex. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility over time. nih.govchemrxiv.orgnih.gov These simulations can reveal the conformational landscape of the PROTAC linker and the nature of the protein-protein interface. researchgate.net For instance, MD simulations have been used to study how different linker lengths and compositions affect the stability and conformational distribution of VHL-PROTAC ternary complexes. nih.govchemrxiv.org Studies have shown that PROTACs with more extended linkers in solution may more readily form productive ternary complexes. nih.gov

Interactive Table: Computational Studies on VHL-PROTACs

| Study Focus | Computational Methods | Key Findings | Reference |

|---|---|---|---|

| Ternary Complex Prediction | Molecular Docking, MD Simulations | Development and validation of methods to generate ensembles of ternary complex conformations. | acs.orgresearchgate.net |

| Linker Effects on Ternary Complex | MD Simulations, Free Energy Calculations | Linker length and flexibility significantly impact the conformational distribution and stability of the ternary complex. | nih.govchemrxiv.org |

| Ternary Complex Formation Dynamics | Weighted Ensemble (WE) MD Simulations | Provided insights into the pathways of ternary complex formation and identified key structural features for productive interactions. | nih.gov |

Comparative Academic Research on Linker Design and E3 Ligase Recruitment in Protacs

Comparative Analysis of PEG-Based Linkers with Other Linker Chemistries

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer excellent hydrophilicity, which can enhance the water solubility of PROTAC molecules and improve their biocompatibility. precisepeg.comaxispharm.com This characteristic is often advantageous for in vivo applications. However, a comparative analysis reveals a trade-off with other linker chemistries.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG-Based | Hydrophilic, flexible | High water solubility, good biocompatibility. precisepeg.comaxispharm.com | Potential for reduced metabolic stability, can be more complex and costly to synthesize. precisepeg.com |

| Alkyl-Based | Hydrophobic, flexible | Synthetically accessible, chemically stable. precisepeg.com | Can limit aqueous solubility and cellular uptake. precisepeg.com |

| Triazole-Containing | Rigid | Metabolically stable, reduces oxidative degradation. precisepeg.com | May restrict conformational flexibility required for optimal ternary complex formation. |

| Cycloalkane-Based | Rigid (e.g., piperazine, piperidine) | Can provide defined spatial orientation. precisepeg.com | May be less flexible than alkyl or PEG chains. |

The choice between these linker types is not straightforward and is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited. While PEG and alkyl chains are the most common motifs, researchers are increasingly exploring more rigid and structurally diverse linkers to optimize PROTAC properties. nih.gov

Functional Comparison of (S,R,S)-AHPC with Other VHL Ligands and Alternative E3 Ligase Recruiters

(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a popular choice for PROTAC-mediated protein degradation. targetmol.commedchemexpress.com The (S,R,S) stereochemistry is crucial for its binding affinity and subsequent recruitment of the VHL protein. The development of VHL ligands has progressed from initial fragments to highly potent binders like VH032, from which (S,R,S)-AHPC is derived. nih.gov

The selection of an E3 ligase and its corresponding ligand is a critical step in PROTAC design. Besides VHL, other E3 ligases like Cereblon (CRBN) and the inhibitor of apoptosis proteins (cIAP1) are frequently utilized. nih.gov

| E3 Ligase Recruiter | Common Ligands | Key Functional Characteristics |

| VHL | (S,R,S)-AHPC, VH032, VH101 | Forms a well-defined ternary complex with many target proteins. nih.govnih.gov |

| Cereblon (CRBN) | Pomalidomide, Lenalidomide, Thalidomide | Can exhibit different degradation profiles compared to VHL for the same target. nih.gov |

| cIAP1 | Bestatin-based ligands | Can be effective for targets where VHL or CRBN-based PROTACs are not. |

Studies have shown that for the same target protein, the choice of E3 ligase can significantly impact degradation efficacy. For instance, in the case of BCR-ABL, CRBN-recruiting PROTACs demonstrated superior degradation compared to their VHL-recruiting counterparts. nih.gov Conversely, research on hetero-dimerizing PROTACs targeting both VHL and CRBN has shown that it is possible to induce the degradation of one E3 ligase by recruiting the other, highlighting the complex interplay between these pathways. hud.ac.uknih.govchemrxiv.orgdundee.ac.uk

Stereoisomeric Studies: Impact of (S,R,S)-AHPC vs. other Stereoisomers on PROTAC Activity

The specific stereochemistry of the VHL ligand is paramount for effective PROTAC activity. The (S,R,S) configuration of AHPC is designed to mimic the orientation of the HIF-1α peptide that naturally binds to VHL, ensuring a high-affinity interaction. nih.gov

While direct comparative studies on all possible stereoisomers of AHPC are not extensively detailed in the public domain, the principles of stereospecificity in protein-ligand interactions are well-established. Any deviation from the (S,R,S) configuration would likely lead to a significant loss of binding affinity to VHL, and consequently, a dramatic reduction or complete loss of PROTAC activity.

This principle has been demonstrated in structure-activity relationship (SAR) studies of other PROTACs. For example, research on PROTACs targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS) revealed that different isomers of the TAS-205 derivative resulted in significantly different degradation efficiencies. nih.gov Molecular dynamics simulations suggested that these differences in activity were due to variations in the stability of the ternary complex formed. nih.govresearchgate.net This underscores the critical importance of precise stereochemical control in the design of potent and selective PROTACs.

Emerging Research Applications and Future Perspectives of S,r,s Ahpc Co Peg2 C2 Amine Hcl in Chemical Biology

Utilization in Novel PROTAC Architectures and Heterobifunctional Degrader Designs

The modular nature of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl facilitates its incorporation into a diverse range of PROTAC architectures. The linker length and composition are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com Researchers can systematically vary the linker by employing analogues of this compound with different PEG chain lengths to optimize the degradation of a specific target protein. biochempeg.com

For instance, studies on the degradation of p38α have shown that altering the linker length in VHL-based PROTACs can significantly impact their degradation potency and selectivity. mdpi.com While not specifying the exact this compound, the principle of linker optimization is a key aspect of PROTAC design where this building block is highly relevant. The ability to synthesize a series of PROTACs with varying linker lengths, for example by using (S,R,S)-AHPC-PEG-amine linkers with different numbers of PEG units, allows for the empirical determination of the optimal linker for a given target. broadpharm.com

Furthermore, the this compound building block is instrumental in the design of heterobifunctional degraders targeting proteins that have been traditionally considered "undruggable." By conjugating this VHL ligand-linker to a ligand that binds to a previously intractable protein, researchers can potentially induce its degradation. This approach expands the druggable proteome and opens up new avenues for therapeutic intervention.

Table 1: Representative PROTACs Utilizing (S,R,S)-AHPC-based Linkers This table presents examples of PROTACs that utilize the (S,R,S)-AHPC core, illustrating the versatility of this VHL ligand in creating diverse degrader molecules. While the exact this compound may not be explicitly mentioned in all cases, these examples highlight the general applicability of this class of building blocks.

| PROTAC Name/Target | Warhead (Target Ligand) | E3 Ligase Ligand | Linker Characteristics | Key Findings | Reference |

|---|---|---|---|---|---|

| p38α Degraders | PH-797804 | (S,R,S)-AHPC based | Varied PEG lengths | Demonstrated that linker length impacts degradation potency and solubility. | mdpi.com |

| STING Degraders | diABZI (STING agonist) | VH032 (AHPC derivative) | Varied PEG lengths | Showed that VHL-recruiting PROTACs can effectively degrade STING and suppress innate immune signaling. | nih.gov |

| HMGCR Degrader | Lovastatin acid | (S,R,S)-AHPC based | Optimized linker | Achieved robust in vivo degradation of HMGCR and potent cholesterol reduction. | nih.gov |

Integration into High-Throughput Screening Platforms for Degrader Discovery

The straightforward conjugation chemistry enabled by the terminal amine of this compound makes it highly suitable for integration into high-throughput screening (HTS) platforms for the discovery of new degraders. nih.gov Such platforms often rely on the rapid and efficient synthesis of large libraries of compounds for biological evaluation.

One approach involves the creation of a library of diverse warheads (ligands for various proteins of interest) that are functionalized with a carboxylic acid. These can then be coupled in a parallel fashion to this compound or a panel of similar VHL ligand-linkers with varying PEG lengths. This "direct-to-biology" approach allows for the rapid generation of a large number of PROTACs that can be directly screened in cellular assays for their ability to degrade specific target proteins. gdch.app

HTS methodologies compatible with PROTACs include automated Western blotting, high-throughput flow cytometry, and reporter gene assays. explorationpub.com For example, cells expressing a target protein fused to a reporter like luciferase can be treated with a library of PROTACs synthesized using this compound. A decrease in the reporter signal would indicate degradation of the fusion protein, thus identifying a hit PROTAC. The modularity of the synthesis allows for the rapid exploration of the structure-activity relationship (SAR) of the linker, warhead, and E3 ligase ligand combination.

Potential for Exploring New Biological Pathways via Targeted Degradation

The ability to rapidly synthesize potent and selective protein degraders using building blocks like this compound provides a powerful tool for chemical genetics and the exploration of new biological pathways. By degrading a specific protein, researchers can study the downstream consequences of its removal in a temporal and dose-dependent manner, which can offer advantages over genetic knockout or knockdown approaches.

For example, a PROTAC designed to degrade a particular kinase can be used to dissect its role in a specific signaling cascade. The acute and reversible nature of PROTAC-mediated degradation allows for precise control over protein levels, enabling the study of dynamic cellular processes. A study on STING degradation using VHL-recruiting PROTACs revealed that VHL may be a bona fide E3 ligase for STING, suggesting an alternative pathway for regulating STING protein stability beyond the established lysosomal degradation pathway. nih.gov This highlights how the development of specific degraders can lead to new biological insights.

The systematic application of PROTACs synthesized from a library of warheads and a panel of VHL ligand-linkers, including this compound, could be used to probe entire protein families or signaling networks. This approach, often termed "chemical proteomics," has the potential to uncover novel protein functions and identify new therapeutic targets. The specificity of the degradation event, which can be confirmed using a non-binding diastereomer of the VHL ligand like (S,S,S)-AHPC as a negative control, adds a layer of rigor to these studies. sigmaaldrich.com

Q & A

Q. How does the stereochemical configuration of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl influence its biological activity in receptor binding assays?

Methodological Answer: To assess stereochemical impact:

- Comparative Assays : Synthesize all stereoisomers (e.g., (R,S,R), (S,S,R)) and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays.

- Structural Analysis : Use X-ray crystallography or NMR to correlate stereochemistry with receptor-binding pocket interactions .

- Data Interpretation : Apply dose-response curves (IC₅₀/EC₅₀) and statistical tests (e.g., ANOVA) to validate differences in activity between isomers.

Advanced Question

Q. What strategies resolve contradictory data between in vitro potency and in vivo pharmacokinetic (PK) profiles of this compound?

Methodological Answer:

- PK/PD Modeling : Integrate in vitro IC₅₀ data with in vivo absorption/distribution parameters (e.g., logP, plasma protein binding) using compartmental modeling.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy unobserved in vitro .

- Species-Specific Factors : Compare PK in multiple animal models (e.g., murine vs. non-human primates) to isolate interspecies metabolic differences.

Basic Question

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 220–280 nm). Validate with mass spectrometry (MS) for molecular ion confirmation .

- Stereochemistry : Use chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns. Confirm via ¹H/¹³C NMR (e.g., NOESY for spatial configuration) .

Advanced Question

Q. How can researchers optimize the coupling efficiency of the PEG2 linker during solid-phase synthesis?

Methodological Answer:

- Reaction Conditions : Screen coupling reagents (e.g., HATU vs. DCC) in anhydrous DMF at 25–50°C. Monitor via FT-IR for carbamate/amide bond formation .

- Linker Activation : Pre-activate the PEG2-carboxylic acid with NHS esters or pentafluorophenyl esters to enhance nucleophilic attack by the amine moiety .

- Purification : Use preparative HPLC with trifluoroacetic acid (TFA) modifier to isolate high-purity intermediates.

Basic Question

Q. What role does the C2-amine moiety play in the compound’s solubility and formulation stability?

Methodological Answer:

- Solubility : Perform pH-dependent solubility studies (pH 1–10) to identify optimal protonation states. The amine’s pKa (~8–10) enhances water solubility in acidic buffers .

- Stability : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Salt formation (e.g., HCl) reduces hygroscopicity and improves shelf life .

Advanced Question

Q. What statistical approaches are appropriate for analyzing dose-response relationships in cellular assays?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC₅₀ values .

- Error Propagation : Use Monte Carlo simulations to account for variability in replicate experiments.

- Normalization : Include positive/negative controls (e.g., DMSO vehicle) to normalize background signal and minimize plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.